molecular formula C12H11NO2S B14640107 2,4-Thiazolidinedione, 3-ethyl-5-(phenylmethylene)- CAS No. 55547-89-2

2,4-Thiazolidinedione, 3-ethyl-5-(phenylmethylene)-

Cat. No.: B14640107
CAS No.: 55547-89-2
M. Wt: 233.29 g/mol
InChI Key: AHFMXNZICQOWMJ-UHFFFAOYSA-N
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Description

2,4-Thiazolidinedione, 3-ethyl-5-(phenylmethylene)- is an organic compound with the molecular formula C12H11NO2S. It is a derivative of thiazolidinedione, a class of heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Thiazolidinedione, 3-ethyl-5-(phenylmethylene)- typically involves the condensation of 2,4-thiazolidinedione with an appropriate aldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,4-Thiazolidinedione, 3-ethyl-5-(phenylmethylene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Thiazolidinedione, 3-ethyl-5-(phenylmethylene)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Thiazolidinedione, 3-ethyl-5-(phenylmethylene)- involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is known to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. The compound’s ability to bind to these receptors and influence their activity underlies its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Thiazolidinedione, 3-ethyl-5-(phenylmethylene)- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the phenylmethylene group enhances its potential interactions with molecular targets, making it a valuable compound for further research and development .

Properties

CAS No.

55547-89-2

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

5-benzylidene-3-ethyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C12H11NO2S/c1-2-13-11(14)10(16-12(13)15)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3

InChI Key

AHFMXNZICQOWMJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=CC2=CC=CC=C2)SC1=O

Origin of Product

United States

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